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(R)-4-Boc-6-hydroxy-

[1,4]oxazepane

Cat. No.: B3094712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen

atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-

dimensional structure allows for diverse substitutions, leading to a wide array of compounds

with significant biological activities. This technical guide provides a comprehensive overview of

the synthesis, biological activities, and mechanisms of action of oxazepane-based compounds,

with a focus on their potential as therapeutic agents.

Synthesis of the Oxazepane Scaffold
The synthesis of oxazepane derivatives is primarily achieved through cycloaddition reactions. A

common and effective method involves the [2+5] cycloaddition of imine derivatives with cyclic

anhydrides, such as phthalic anhydride or maleic anhydride, in a suitable solvent like dry

benzene. This approach allows for the efficient construction of the 1,3-oxazepine-4,7-dione

core.

Another key synthetic route is the photoreaction of phthalimide derivatives with an alkene to

yield annulated 7-membered oxazepine and 8-membered oxazocine derivatives.[1]

Furthermore, intramolecular cyclization reactions, such as the Mitsonobu reaction followed by

palladium-catalyzed cyclization, have been employed to create specific benzo[b][2]

[3]oxazepines.[4]
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Anticancer Activity of Oxazepane Derivatives
Oxazepane scaffolds have demonstrated significant potential as anticancer agents, with

several derivatives exhibiting potent cytotoxicity against various cancer cell lines.

Tubulin Polymerization Inhibition
A series of novel oxazepines related to isoCA-4 have shown remarkable antitumor properties.

[4] Notably, certain oxazepin-9-ol derivatives display nanomolar to sub-nanomolar cytotoxicity

against human cancer cell lines including HCT116 (colon cancer), U87 (glioblastoma), A549

(lung cancer), MCF7 (breast cancer), and K562 (leukemia).[4] The lead compound in this

series was found to inhibit tubulin assembly with an IC50 value of 1 μM and induce a complete

cell cycle arrest in the G2/M phase at a low concentration of 5 nM in HCT116 and K562 cells.

[4]
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"Microtubule_Assembly"; "Microtubule_Assembly" -> "G2/M_Arrest"; "G2/M_Arrest" ->

"Apoptosis"; } Caption: Mechanism of anticancer action of oxazepin-9-ol derivatives.

Apoptosis Induction
Benzo[f][2][3]oxazepine derivatives have been identified as potent inducers of apoptosis in

cancer cells.[5] Compounds such as certain benzo[f][2][3]oxazepine-3,5(2H,4H)-diones and 3-

phenylbenzo[f][2][3]oxazepin-5(4H)-ones exhibited good cytotoxicity and selectivity against

leukemia K-562 and breast T-47D cancer cell lines compared to normal fibroblasts.[5] These

compounds induce PreG1 apoptosis and cause complete cell growth arrest at the G2/M phase.
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[5] The mechanism of apoptosis induction involves the activation of caspase-3 and Bax,

coupled with the downregulation of the anti-apoptotic protein Bcl-2.[5]
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pathway induced by benzoxazepine derivatives.

Cytotoxicity Data
Compound Class Cancer Cell Line IC50 (µM) Reference

Oxazepin-9-ol

derivative

HCT116, U87, A549,

MCF7, K562

Nanomolar to sub-

nanomolar
[4]

Oxazepine derivative

of coumarin acid
CaCo-2 (colon) 39.6 [6][7]

Benzo[f][2]

[3]oxazepine-

3,5(2H,4H)-diones

K-562 (leukemia), T-

47D (breast)
Good cytotoxicity [5]

3-Phenylbenzo[f][2]

[3]oxazepin-5(4H)-

ones

K-562 (leukemia), T-

47D (breast)
Good cytotoxicity [5]

Antimicrobial Activity
Oxazepane derivatives have also been investigated for their antimicrobial properties, showing

activity against a range of bacteria.
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Antibacterial Activity
Several synthesized 1,3-oxazepine derivatives have demonstrated notable antibacterial activity.

[8][9] For instance, certain derivatives have shown activity comparable or superior to penicillin

G, a well-established antibiotic.[10] The antimicrobial efficacy of these compounds is often

evaluated against both Gram-positive and Gram-negative bacteria.[1][8][9] For example, 2-(4-

Hydroxy-3-methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione and 2-(4-iso-

propylphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dione exhibited high antibacterial

activity against Klebsiella pneumoniae and Bacillus subtilis (Gram-positive), and

Staphylococcus aureus (Gram-negative).[11]

Experimental Protocol: Agar Well Diffusion Method
A standard method to assess the antibacterial activity of newly synthesized compounds is the

agar well diffusion method.[9][12]
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Workflow for the agar well diffusion assay.

Detailed Methodology:

Media Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured

into sterile Petri dishes.
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Inoculation: A standardized suspension of the test bacterium is uniformly spread over the

surface of the agar.

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

Compound Application: A defined concentration of the oxazepane derivative, dissolved in a

suitable solvent (e.g., DMSO), is added to each well.

Incubation: The plates are incubated at 37°C for 24 hours.

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where

bacterial growth is inhibited, is measured in millimeters.

Central Nervous System (CNS) Activity
The oxazepane scaffold has also been explored for its potential in developing CNS-active

agents, particularly in the context of insomnia and other neurological disorders.

Orexin Receptor Antagonism
A notable example is the development of a potent, CNS-penetrant orexin receptor antagonist

based on a 1,4-diazepane scaffold, a close structural relative of oxazepanes.[13] This dual

orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) antagonist effectively blocks orexin

signaling. In animal models, oral administration of this compound led to a decrease in

wakefulness and an increase in both REM and non-REM sleep, highlighting its potential for

treating insomnia.[13] The lipophilicity of these compounds, as indicated by their Log P values,

suggests good penetration of the central nervous system.[14]

Conclusion
Oxazepane scaffolds represent a versatile and promising class of heterocyclic compounds with

a broad spectrum of biological activities. Their demonstrated efficacy as anticancer,

antimicrobial, and CNS-active agents underscores their potential for the development of novel

therapeutics. The synthetic accessibility of the oxazepane core allows for extensive structural

modifications, providing a rich platform for medicinal chemists to explore and optimize their

pharmacological properties. Further research into the structure-activity relationships and
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mechanisms of action of oxazepane derivatives will undoubtedly pave the way for new and

effective treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Biological Frontier of Oxazepane Scaffolds: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3094712#biological-activity-of-oxazepane-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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